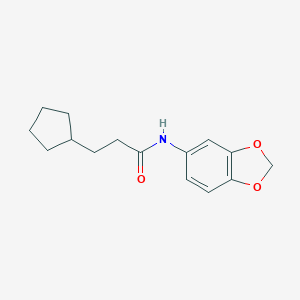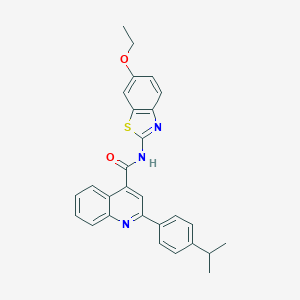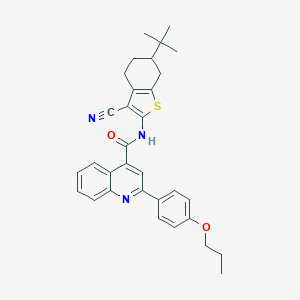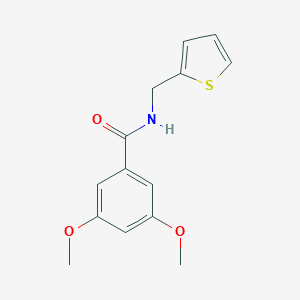![molecular formula C17H13BrCl2N2O3 B445123 (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B445123.png)
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic molecule that features a pyrazole ring substituted with bromine and methyl groups, a furan ring, and a dichlorophenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine substituent.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the pyrazole and furan rings with the dichlorophenoxy moiety using a suitable coupling agent, such as a palladium catalyst under Suzuki or Heck coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
類似化合物との比較
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: can be compared with similar compounds, such as:
- (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methanone
- (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){5-[(2,4-dichlorophenoxy)methyl]thiophene-2-yl}methanone
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of substituents in This compound
特性
分子式 |
C17H13BrCl2N2O3 |
|---|---|
分子量 |
444.1g/mol |
IUPAC名 |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H13BrCl2N2O3/c1-9-16(18)10(2)22(21-9)17(23)15-6-4-12(25-15)8-24-14-5-3-11(19)7-13(14)20/h3-7H,8H2,1-2H3 |
InChIキー |
ZTVQMAHHSSYLIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C)Br |
正規SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-bromophenoxy)methyl]-N-(2-bromophenyl)benzamide](/img/structure/B445041.png)

![4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE](/img/structure/B445045.png)
![1-{3-[(3-isobutyl-4-(4-isobutylphenyl)-1,3-thiazol-2(3H)-ylidene)amino]phenyl}ethanone](/img/structure/B445046.png)


![2-Amino-4-{3-[(4-ethylphenoxy)methyl]-4-methoxyphenyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445052.png)
![Isopropyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445053.png)
![Isopropyl 4-({4-[(2-bromophenoxy)methyl]benzoyl}amino)benzoate](/img/structure/B445054.png)

![5-(4-bromophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B445056.png)
![Methyl 5-ethyl-2-({[2-(4-isopropylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B445058.png)

![5-(1,3-benzodioxol-5-yl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445063.png)
